![molecular formula C15H25NO4 B1451018 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid CAS No. 1198466-23-7](/img/structure/B1451018.png)

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid

Overview

Description

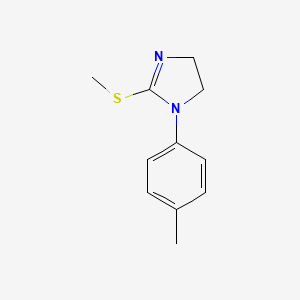

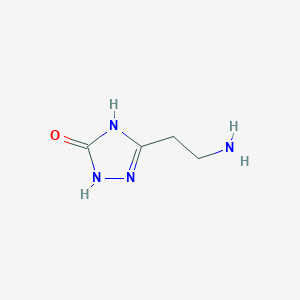

This compound is a derivative of bicyclo[3.3.1]nonane with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid group . Boc is a common protecting group used in organic synthesis, particularly for amines. The bicyclo[3.3.1]nonane core is a type of carbocyclic compound that is characterized by its two fused cyclohexane rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[3.3.1]nonane core, the Boc protected amine, and the acetic acid group . The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The acetic acid group could participate in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could impart acidity to the compound .Scientific Research Applications

Crystallographic Studies

This compound is used in synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Hydrogen Bond Studies

The compound is used to study the hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives .

Oxidizing Agent

9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), a derivative of this compound, is used as an oxidizing agent in organic chemistry . It exhibits enhanced reactivity compared with TEMPO .

Aerobic Oxidation

The combination of Fe(NO 3) 3 ·9H 2 O and 9-azabicyclo[3.3.1]nonan-N-oxyl enables an efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones .

Oxidative Coupling

A Cu/ABNO catalyst system enables efficient aerobic oxidative coupling of alcohols and amines to amides . This reaction is viable for benzylic/aliphatic alcohols and primary/secondary amines .

Electrochemical Aminoxyl-mediated Oxidation

The compound is used in a selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines, providing pyrrolidinones with high selectivity and functional group compatibility .

Aerobic Oxidative Lactonization

Cu/nitroxyl catalysts promote a highly efficient and selective aerobic oxidative lactonization of diols under mild reaction conditions . A Cu/ABNO catalyst system shows excellent reactivity with symmetrical diols and hindered unsymmetrical diols .

Aerobic Oxidative Coupling to Pyrroles

A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . The reaction proceeds at room temperature with an O2 balloon as the oxidant .

Mechanism of Action

Mode of Action

It is mentioned that this compound is useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins.

Future Directions

properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-5-4-6-11(9-16)12(10)7-13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASFFNDFGPQZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)

![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)

![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)